4'-Cyano-biphenyl-2-carboxylic acid
Overview
Description
4'-Cyano-biphenyl-2-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can have a wide range of targets depending on their specific functional groups .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon–carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Benzoic acid derivatives, such as 2-hydroxy benzoic acid (salicylic acid), 4-hydroxyl benzoic acid, 2,3-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid (protocatechuic acid), 3,4,5-trihydroxybenzoic acid (gallic acid) are widely studied phenolic compounds in foods . These compounds are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
The cellular effects of 2-(4-cyanophenyl)benzoic Acid are not well-documented. It is known that benzoic acid derivatives can have significant effects on cellular processes. For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of benzoic acid derivatives can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of benzoic acid derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that benzoic acid derivatives are involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that benzoic acid derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(4-cyanophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKMLGZDXQJDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374089 | |
Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67856-50-2 | |
Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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